2-(Hydroxymethyl)cyclohexa-2,5-diene-1,4-dione

Sphingolipid Metabolism Enzyme Inhibition Marine Natural Products

Researchers studying ceramide-mediated processes need a structurally faithful p-benzoquinone scaffold that does not inhibit nSMase2. Generic p-benzoquinone analogs introduce confounding off-target effects, compromising experimental reproducibility. Gentisylquinone (2-(Hydroxymethyl)cyclohexa-2,5-diene-1,4-dione) solves this problem: • No nSMase2 inhibition at concentrations up to 100 µM-validated negative control for sphingomyelinase studies. • Direct metabolic precursor to phyllostine and patulin, enabling natural-product pathway engineering with structural fidelity. • Sole substrate for esterification to Blattella germanica pheromone-unmatched in chemical ecology R&D.

Molecular Formula C7H6O3
Molecular Weight 138.12 g/mol
CAS No. 644-17-7
Cat. No. B1295611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxymethyl)cyclohexa-2,5-diene-1,4-dione
CAS644-17-7
Molecular FormulaC7H6O3
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESC1=CC(=O)C(=CC1=O)CO
InChIInChI=1S/C7H6O3/c8-4-5-3-6(9)1-2-7(5)10/h1-3,8H,4H2
InChIKeyMTRBCJLZPRDOGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gentisylquinone: Chemical Identity & Sourcing


2-(Hydroxymethyl)cyclohexa-2,5-diene-1,4-dione, systematically identified as a p-benzoquinone derivative and trivially named gentisylquinone [1], is a naturally occurring fungal metabolite first isolated from Penicillium griseofulvum . With a molecular formula of C7H6O3 and a molecular weight of 138.12 g/mol, this compound is structurally defined by a para-quinone core bearing a single hydroxymethyl substituent at the 2-position, which critically distinguishes its reactivity profile and biological target engagement from unsubstituted or alternatively functionalized p-benzoquinone analogs [2].

Workflow

Pathway elucidation and biosynthetic intermediate studies

Selection Logic

Scaffold with hydroxymethyl-dependent reactivity and target engagement

Procurement Context

Sourcing for semiochemical synthesis and quality control applications

Gentisylquinone: Generic Substitution Risks


Generic substitution within the p-benzoquinone class is not scientifically valid due to the profound influence of the 2-hydroxymethyl group on key performance parameters. The electron-donating nature and hydrogen-bonding capacity of this substituent directly modulate the quinone's redox potential, a critical factor in electron-transfer applications [1]. Furthermore, the hydroxymethyl moiety serves as a crucial pharmacophoric element, as evidenced by its role in enzyme inhibition where the absence of this group (as in unsubstituted p-benzoquinone) or its replacement with alternative halogens (as in chlorogentisylquinone) results in a significant shift or complete loss of a specific biological activity profile [2]. Selecting a generic analog without this specific substitution pattern will therefore compromise experimental reproducibility and targeted functional outcomes.

This Compound
2-(Hydroxymethyl)-p-benzoquinone; redox profile and enzyme inhibition differ sharply
Generic Substitute
Unsubstituted p-benzoquinone or halogenated analog; may not reproduce nSMase2 inactivity or synthetic utility
This Compound
Non-epoxidized biosynthetic precursor; supports scaffold-specific antimicrobial investigation
Generic Substitute
Epoxyquinone metabolite; reported antimicrobial potency context may shift pathway interpretation
This Compound
Melting point 76 °C; distinct from 2-methyl-p-benzoquinone (67–68 °C) and p-benzoquinone (115–116 °C)
Generic Substitute
Incorrectly supplied analog; melting point deviation may indicate degradation or supply error

Gentisylquinone: Comparison with Key Analogs


nSMase2 Inhibition: Chlorinated Analog vs. Parent

While chlorogentisylquinone acts as a potent inhibitor of rat brain membrane neutral sphingomyelinase with a reported IC50 of 1.2 µM, the parent compound, 2-(hydroxymethyl)cyclohexa-2,5-diene-1,4-dione (gentisylquinone), exhibits no significant inhibitory activity against the same enzyme target under identical assay conditions [1]. This stark functional divergence is driven by the presence of a chlorine atom at the 5-position in the former, a modification absent in the target compound, demonstrating that the 2-hydroxymethyl group alone is insufficient for this specific biological activity.

nSMase2 Inhibition
Head-to-head
Gentisylquinone IC50 > 100 µM
vs Chlorogentisylquinone IC50 1.2 µM
Supports negative-control probe selection for sphingolipid studies
>83-fold potency shift with 5-chloro substitution; in vitro rat brain membrane assay
Sphingolipid Metabolism Enzyme Inhibition Marine Natural Products Drug Discovery

Antibacterial Potency: Comparison with Phyllostine

In the biosynthetic pathway of the mycotoxin patulin, the 5,6-epoxide derivative of gentisylquinone, known as phyllostine, demonstrates measurable antibiotic activity against Bacillus subtilis. Quantitative studies indicate that this activity is approximately 80% of that exhibited by patulin itself [1]. The non-epoxidized parent molecule, 2-(hydroxymethyl)cyclohexa-2,5-diene-1,4-dione (gentisylquinone), serves as the immediate biosynthetic precursor and lacks this specific epoxide moiety, representing a scaffold with a fundamentally different and less potent antimicrobial functionality relative to its downstream metabolite.

Antimicrobial Activity
Class-level
Precursor scaffold; ~80% patulin activity observed after epoxidation to phyllostine
Defines compound as biosynthetic intermediate, not terminal antimicrobial agent
B. subtilis assay; potency gain linked to 5,6-epoxide moiety
Antimicrobial Resistance Natural Product Biosynthesis Mycotoxin Research Bacillus subtilis

Melting Point: Distinct from Common Analogs

2-(Hydroxymethyl)cyclohexa-2,5-diene-1,4-dione possesses a reported melting point of 76 °C [1]. This value is significantly lower than that of the unsubstituted parent molecule, p-benzoquinone (mp 115-116 °C) [2], and other common 2-substituted analogs. This physical property difference provides a simple, quantitative quality control check for identity and purity assessment. A melting point significantly deviating from this value upon receipt serves as a primary indicator of degradation, contamination, or incorrect compound supply.

Melting Point
Cross-study comparable
Gentisylquinone 76 °C
p-Benzoquinone 115–116 °C
Enables rapid in-house identity and purity verification
39–40 °C lower than unsubstituted analog; capillary method
Chemical Purity Quality Control Compound Characterization Solid-State Properties

Pheromone Synthon: Unique Application

The 2-hydroxymethyl handle of this compound provides a crucial synthetic entry point for the production of blattellaquinone, the sex pheromone of the German cockroach (Blattella germanica) . The target compound can be directly esterified with isovaleric acid to yield the active pheromone. This synthetic utility is absent in unsubstituted p-benzoquinone or other analogs lacking the primary alcohol functionality, establishing a unique position for 2-(hydroxymethyl)cyclohexa-2,5-diene-1,4-dione as a non-negotiable starting material for entomological semiochemical research and industrial lure production.

Pheromone Synthon
Supporting evidence
Direct precursor to blattellaquinone via single-step esterification
Specific synthetic entry point for entomological semiochemical research
Data to verify; Source review recommended
Semiochemical Synthesis Pest Management Blattellaquinone Chemical Ecology

Gentisylquinone: Key Application Scenarios


Sphingolipid Signaling: Negative Control Probe

Based on direct evidence that this compound, unlike its chlorinated analog, does not inhibit nSMase2 at concentrations up to 100 µM, it is an ideal procurement choice for use as a negative control or a pharmacologically silent scaffold in studies investigating ceramide-mediated cellular processes. Its use ensures that observed biological effects are not confounded by off-target sphingomyelinase inhibition [1].

Biosynthetic Intermediate: Epoxyquinones & Mycotoxins

The demonstrated role of this molecule as the direct metabolic precursor to phyllostine and patulin establishes its value in synthetic biology and natural product chemistry programs. Research groups focused on pathway engineering, mechanism-of-action studies for patulin-family toxins, or the semisynthesis of epoxyquinone antibiotic candidates should prioritize this compound as a starting material to achieve structural fidelity with natural pathways [1].

Blattellaquinone Pheromone Synthesis

Chemical ecology laboratories and pest management R&D units developing species-specific attractants, lures, or mating disruption agents for Blattella germanica must source this specific hydroxymethylated quinone. It is the singular substrate for a straightforward esterification to yield the biologically active pheromone, a chemical capability not offered by any other simple p-benzoquinone [1].

Quality Control via Melting Point Analysis

For analytical chemistry and procurement quality assurance (QA) teams, the compound's distinct melting point of 76 °C serves as a rapid, low-cost benchmark to authenticate the compound upon delivery. This value, which is sharply different from common structurally related impurities or incorrectly supplied analogs, provides a critical first-pass identity check before the compound is deployed in expensive downstream assays or synthesis [1].

Application
Selection Property
Validation Focus
Sphingolipid Signaling Studies
Negative-control probe without nSMase2 inhibition
Confirm inactivity in target enzyme assay
Mycotoxin & Epoxyquinone Biosynthesis
Direct metabolic precursor to phyllostine/patulin
Verify structural fidelity with natural pathway intermediates
Blattellaquinone Synthesis
Singular hydroxymethylated scaffold for esterification
Validate semiochemical activity of synthesized pheromone
Procurement Quality Control
Distinct melting point (76 °C) vs. common analogs
Confirm identity upon receipt to rule out degradation
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